Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate
CAS No.: 890092-28-1
Cat. No.: VC7421926
Molecular Formula: C16H14N2O3
Molecular Weight: 282.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890092-28-1 |
|---|---|
| Molecular Formula | C16H14N2O3 |
| Molecular Weight | 282.299 |
| IUPAC Name | methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate |
| Standard InChI | InChI=1S/C16H14N2O3/c1-20-16(19)11-8-12(17)15-13(9-11)18-14(21-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7,17H2,1H3 |
| Standard InChI Key | RKKOIOFEMBTETK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)N |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure consists of a benzoxazole ring system fused with a benzene moiety. Key substituents include:
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Amino group (-NH₂) at position 7, enhancing hydrogen-bonding capacity.
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Benzyl group (-CH₂C₆H₅) at position 2, introducing steric bulk and lipophilicity.
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Methyl ester (-COOCH₃) at position 5, influencing solubility and metabolic stability.
Table 1: Calculated Physicochemical Properties
The benzoxazole core contributes to planar rigidity, while the benzyl and ester groups modulate electronic and steric effects. The amino group’s electron-donating nature may enhance reactivity in electrophilic substitutions .
Synthesis and Reaction Optimization
Core Benzoxazole Formation
The benzoxazole ring is typically synthesized via cyclization of o-aminophenol derivatives. A method adapted from ACS Omega involves:
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Substrate Preparation: Reacting 5-amino-2-benzylphenol with methyl chlorooxalate to introduce the ester group.
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Cyclization: Using BF₃·Et₂O as a Lewis acid catalyst in refluxing 1,4-dioxane (24–30 hours) .
Key Reaction Conditions:
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Temperature: 110–120°C
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Catalyst: BF₃·Et₂O (2 equiv)
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Solvent: 1,4-Dioxane
Functionalization at Position 2
Introducing the benzyl group requires alkylation post-cyclization:
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Alkylation: Treating the intermediate with benzyl bromide and K₂CO₃ in DMF.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | 5-Amino-2-benzylphenol, methyl chlorooxalate, BF₃·Et₂O, 1,4-dioxane, reflux | Esterification/Cyclization | 68% |
| 2 | Benzyl bromide, K₂CO₃, DMF, 80°C | Alkylation | 72% |
Physicochemical and Spectral Characterization
Solubility and Partitioning
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Aqueous Solubility: Predicted to be 1.12 mg/mL (ESOL), classifying it as "soluble" in water .
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Lipophilicity: LogP values (2.10–2.45) suggest moderate membrane permeability, suitable for central nervous system targeting .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
Research Developments and Challenges
Recent Advances
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Microwave-Assisted Synthesis: Reducing reaction times from 24 hours to 2 hours (120°C, DMF) .
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Prodrug Strategies: Ester hydrolysis to carboxylic acid improves solubility for intravenous delivery .
Limitations
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Stereochemical Control: Racemization at position 2 remains unresolved.
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Scale-Up Issues: Column chromatography reliance limits industrial production.
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